5-Methylthiophen-3-amine hydrochloride
Overview
Description
5-Methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol. It is a derivative of thiophene, featuring a methyl group at the 5-position and an amine group at the 3-position, with a hydrochloride counterion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiophen-3-amine hydrochloride typically involves the following steps:
Thiophene Derivatization: Thiophene is first derivatized to introduce the methyl group at the 5-position.
Amination: The derivatized thiophene undergoes amination to introduce the amine group at the 3-position.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the amine group.
Substitution: Substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Thiophene-3-one derivatives.
Reduction: Thiophene-3-amine derivatives.
Substitution: Substituted thiophenes with different functional groups.
Scientific Research Applications
5-Methylthiophen-3-amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of materials and chemicals.
Mechanism of Action
The mechanism by which 5-Methylthiophen-3-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Thiophene-3-amine: Similar structure but lacks the methyl group.
5-Methylthiophene-2-amine: Similar structure but with the amine group at the 2-position.
2-Methylthiophene-3-amine: Similar structure but with the methyl group at the 2-position.
Uniqueness: 5-Methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This compound's distinct structure makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-methylthiophen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSSADWVQMLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856299 | |
Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24030-01-1 | |
Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiophen-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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